Egfr-IN-87
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-87: is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It exhibits significant anticancer activity by inhibiting various EGFR mutations, including EGFR_d746-750, EGFR_L858R/T790M, and EGFR_WT in A431 cells . This compound is primarily used in cancer research due to its ability to target and inhibit EGFR, a key player in the development and progression of various cancers.
Preparation Methods
The synthesis of Egfr-IN-87 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product . Industrial production methods are optimized for large-scale synthesis, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
Egfr-IN-87 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Egfr-IN-87 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of EGFR and its downstream signaling pathways.
Biology: Employed in cell-based assays to investigate the effects of EGFR inhibition on cell proliferation, apoptosis, and other cellular processes.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers with EGFR mutations, such as non-small cell lung cancer (NSCLC).
Mechanism of Action
Egfr-IN-87 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling proteins and ultimately leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the EGFR signaling pathway, which plays a crucial role in cell growth, survival, and differentiation.
Comparison with Similar Compounds
Egfr-IN-87 is unique in its ability to inhibit multiple EGFR mutations with high potency. Similar compounds include:
Gefitinib: An EGFR inhibitor used for the treatment of non-small cell lung cancer.
Erlotinib: Another EGFR inhibitor with similar applications in cancer therapy.
Osimertinib: A third-generation EGFR inhibitor that targets T790M mutation in NSCLC.
Compared to these compounds, this compound exhibits higher potency and broader activity against various EGFR mutations, making it a valuable tool in cancer research and drug development.
Properties
Molecular Formula |
C28H33N7O2 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(3-methylindol-1-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C28H33N7O2/c1-7-27(36)30-21-16-22(25(37-6)17-24(21)34(5)15-14-33(3)4)31-28-29-13-12-26(32-28)35-18-19(2)20-10-8-9-11-23(20)35/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32) |
InChI Key |
BFXOPDPBDZUCFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.